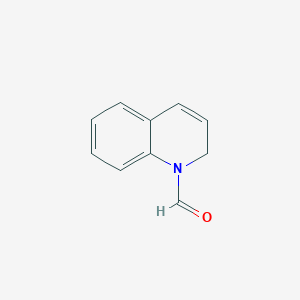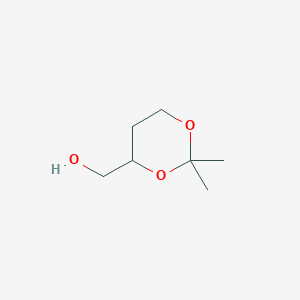
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C7H14O3. It is a derivative of dioxane, a heterocyclic compound containing two oxygen atoms in a six-membered ring. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactants: Acetone and glycerol
Catalyst: Acidic ion-exchange resins
Temperature: 70-90°C
Pressure: Atmospheric or slightly elevated
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a carbonyl group, forming (2,2-Dimethyl-1,3-dioxan-4-one).
Reduction: Reduces the carbonyl group back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: (2,2-Dimethyl-1,3-dioxan-4-one)
Reduction: this compound
Substitution: (2,2-Dimethyl-1,3-dioxan-4-yl)methyl chloride or bromide
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent for various reactions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a stabilizer for certain industrial processes.
Wirkmechanismus
The mechanism of action of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the dioxane ring. The hydroxyl group can form hydrogen bonds, making it a good solvent and stabilizer. The dioxane ring provides structural stability and resistance to oxidation and reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dimethyl-1,3-dioxolane-4-yl)methanol: Similar structure but with a five-membered ring instead of a six-membered ring.
(2,5-Dimethyl-1,3-dioxan-4-yl)methanol: Similar structure but with different substitution patterns on the dioxane ring.
Uniqueness
(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is unique due to its six-membered dioxane ring, which provides greater stability and versatility in chemical reactions compared to its five-membered dioxolane counterpart. This makes it particularly valuable in applications requiring robust and stable compounds.
Eigenschaften
IUPAC Name |
(2,2-dimethyl-1,3-dioxan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFPDSDOOGPPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449107 |
Source


|
| Record name | (2,2-dimethyl-1,3-dioxan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56476-33-6 |
Source


|
| Record name | (2,2-dimethyl-1,3-dioxan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
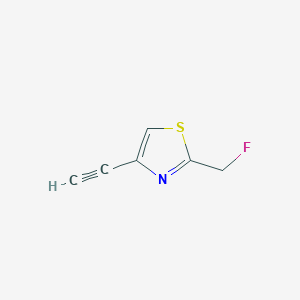

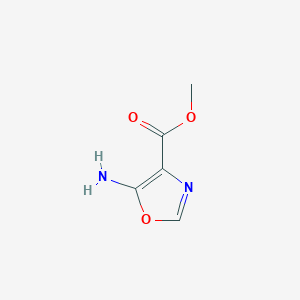
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)
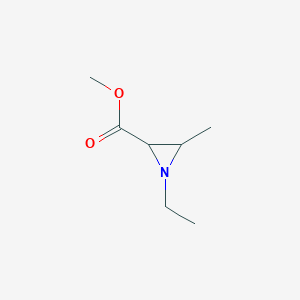


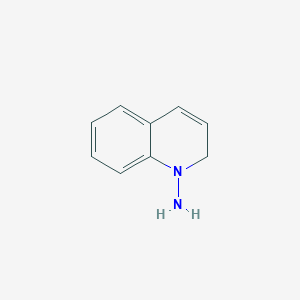
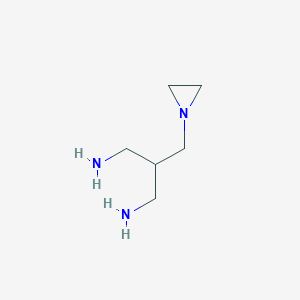
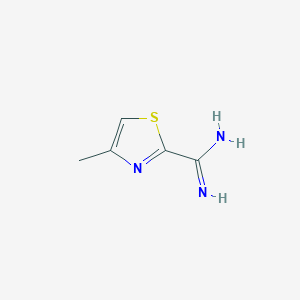
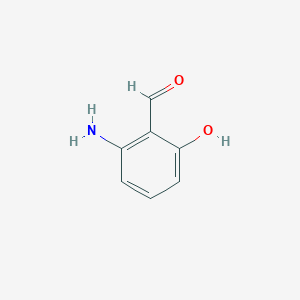
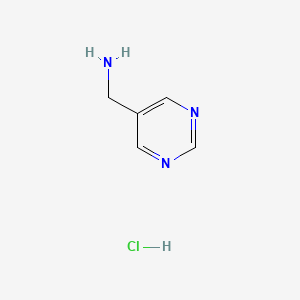
![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)
